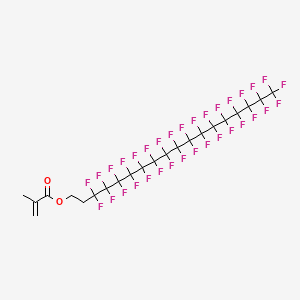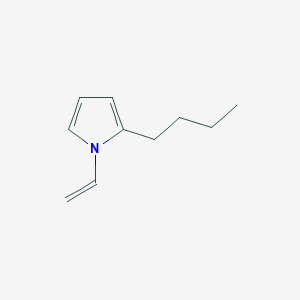![molecular formula C12H12O2 B14611169 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol CAS No. 60512-44-9](/img/structure/B14611169.png)
1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Anisylethynyl)cyclopropanol is an organic compound characterized by a cyclopropanol ring substituted with a p-anisylethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Anisylethynyl)cyclopropanol typically involves the reaction of p-anisylacetylene with cyclopropanol under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where p-anisylacetylene is reacted with cyclopropanol in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 1-(p-Anisylethynyl)cyclopropanol may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-(p-Anisylethynyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in cyclopropanol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The p-anisylethynyl group can participate in substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of substituted cyclopropanol derivatives.
Aplicaciones Científicas De Investigación
1-(p-Anisylethynyl)cyclopropanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(p-Anisylethynyl)cyclopropanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Cyclopropanol: A simpler analog without the p-anisylethynyl group.
p-Anisylethynyl derivatives: Compounds with similar ethynyl substitution but different core structures.
Cyclopropane derivatives: Compounds with different substituents on the cyclopropane ring.
Uniqueness: 1-(p-Anisylethynyl)cyclopropanol stands out due to its combination of a cyclopropanol ring and a p-anisylethynyl group, which imparts unique chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
60512-44-9 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
1-[2-(4-methoxyphenyl)ethynyl]cyclopropan-1-ol |
InChI |
InChI=1S/C12H12O2/c1-14-11-4-2-10(3-5-11)6-7-12(13)8-9-12/h2-5,13H,8-9H2,1H3 |
Clave InChI |
YTOTUTVJUSSMHM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C#CC2(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14611090.png)

silane](/img/structure/B14611095.png)


![1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-](/img/structure/B14611103.png)



![1-Methyl-2-[(methylsulfanyl)methyl]-1H-pyrrole](/img/structure/B14611125.png)


![3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14611147.png)

